molecular formula C18H13NO3 B13032760 methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate

methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate

Cat. No.: B13032760
M. Wt: 291.3 g/mol
InChI Key: XZZXEOXDAIQXTP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a benzo[a]carbazole core with a methyl ester and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Sulfonation: The starting material, 2,3-dihydroxybenzoic acid, is sulfonated using fuming sulfuric acid.

    Alkylation: The sulfonated product is then alkylated with methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The alkylated product undergoes cyclization with phenylhydrazine in the presence of a catalyst like hydrochloric acid to form the benzo[a]carbazole core.

    Esterification: Finally, the hydroxyl group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Using industrial-grade fuming sulfuric acid.

    Continuous Alkylation: Employing large-scale reactors for the alkylation step.

    Automated Cyclization: Utilizing automated systems for the cyclization reaction to ensure consistency and efficiency.

    High-Throughput Esterification: Implementing high-throughput esterification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of 2-oxo-11H-benzo[a]carbazole-3-carboxylate.

    Reduction: Formation of 2-hydroxy-11H-benzo[a]carbazole-3-methanol.

    Substitution: Formation of nitro or bromo derivatives of the benzo[a]carbazole core.

Scientific Research Applications

Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Studied for its role in modulating biological pathways and its potential as a therapeutic agent in various diseases.

    Industrial Applications: Employed in the synthesis of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-11H-benzo[a]carbazole-3-carboxylate: Lacks the methyl ester group but shares similar structural features.

    11H-Benzo[a]carbazole: The parent compound without the hydroxyl and ester groups.

    Methyl 2-hydroxy-9H-carbazole-3-carboxylate: Similar structure but with a different position of the hydroxyl group.

Uniqueness

Methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

IUPAC Name

methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-22-18(21)14-8-10-6-7-12-11-4-2-3-5-15(11)19-17(12)13(10)9-16(14)20/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXEOXDAIQXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC3=C2NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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